molecular formula C17H12N8 B14927912 2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Katalognummer: B14927912
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: VFYICRRXERZZRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that combines the structural features of tetrazole and triazoloquinazoline

Vorbereitungsmethoden

The synthesis of 2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is through a click chemistry approach, which is eco-friendly and yields high purity products . The triazoloquinazoline moiety can be synthesized via cyclocondensation reactions involving appropriate precursors such as hydrazides and isothiocyanates . Industrial production methods often involve optimizing these reactions to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for synthesizing complex molecules.

    Biology: The compound is used in studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential as an anti-HIV, antitubercular, and antibacterial agent.

    Industry: The compound is used in developing new materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes essential for the survival of pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE include:

Eigenschaften

Molekularformel

C17H12N8

Molekulargewicht

328.3 g/mol

IUPAC-Name

2-[(5-phenyltetrazol-2-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H12N8/c1-2-6-12(7-3-1)16-20-23-25(22-16)10-15-19-17-13-8-4-5-9-14(13)18-11-24(17)21-15/h1-9,11H,10H2

InChI-Schlüssel

VFYICRRXERZZRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=NN4C=NC5=CC=CC=C5C4=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.